1H-Indazole-4-carboxylic acid, 5-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

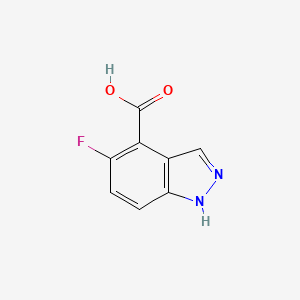

1H-Indazole-4-carboxylic acid, 5-fluoro- is a chemical compound with the molecular formula C8H5FN2O2 . It is a type of nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of 1H-Indazole-4-carboxylic acid, 5-fluoro- involves the use of heterogeneous single-atom platinum catalysis . This process promotes the E-selective hydrogenation of α-diazoesters to afford a wide assortment of N-H hydrazone esters . The α-diazoester substrates could be generated in situ from readily available carboxylic esters in a one-pot hydrogenation reaction .Chemical Reactions Analysis

The chemical reactions involving 1H-Indazole-4-carboxylic acid, 5-fluoro- are facilitated by single-atom platinum catalysis . This method promotes a variety of chemical transformations such as hydrogenation .Physical And Chemical Properties Analysis

1H-Indazole-4-carboxylic acid, 5-fluoro- is a powder with a molecular weight of 180.14 .Scientific Research Applications

Anticancer Activity

Indazole derivatives have been studied for their potential in cancer treatment. For instance, certain indazole compounds have shown effectiveness against colon and melanoma cell lines due to their ability to inhibit cell growth . It’s plausible that “5-fluoro-1H-indazole-4-carboxylic acid” could be explored for similar anticancer properties.

Enzyme Inhibition

Some indazole compounds have displayed excellent enzyme inhibition properties, such as inhibiting PARP (poly ADP ribose polymerase), which is involved in DNA repair . This suggests that “5-fluoro-1H-indazole-4-carboxylic acid” might be researched for its potential as a PARP inhibitor.

Antimicrobial Activity

Indazoles have been reported to possess antimicrobial activities against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . The “5-fluoro” variant could be investigated for its efficacy in this field.

Anti-inflammatory Effects

Derivatives of indazole have shown significant anti-inflammatory effects in studies, which could make “5-fluoro-1H-indazole-4-carboxylic acid” a candidate for anti-inflammatory drug development .

Antiviral Research

Indole derivatives, which are structurally related to indazoles, have been explored for anti-HIV properties . This opens up possibilities for “5-fluoro-1H-indazole-4-carboxylic acid” to be used in antiviral research.

Medicinal Chemistry

Indazoles are of considerable interest in medicinal chemistry due to their versatile biological activities . “5-fluoro-1H-indazole-4-carboxylic acid” could be a key compound in the development of new medicinal chemistry methodologies.

Mechanism of Action

Target of Action

Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation and response to DNA damage, making them potential targets for cancer treatment .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, which can lead to changes in cellular processes . For instance, inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression and enhance the sensitivity of cancer cells to DNA-damaging agents .

Biochemical Pathways

The inhibition of chk1, chk2, and sgk kinases can impact various cellular pathways, including those involved in cell cycle regulation, dna damage response, and cell volume regulation .

Result of Action

The inhibition of chk1, chk2, and sgk kinases can lead to changes in cell cycle progression, dna damage response, and cell volume regulation, potentially resulting in the death of cancer cells .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The advent of single-atom catalysis has garnered widespread attention since its seminal coinage in 2011 . This new frontier integrates the merits of both homogeneous and heterogeneous catalysis . The development of new single-atom catalysts (SACs) that promote a variety of chemical transformations has burgeoned in recent years . This suggests a promising future direction for the synthesis of 1H-Indazole-4-carboxylic acid, 5-fluoro- and other similar compounds.

properties

IUPAC Name |

5-fluoro-1H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORYJQHEAIVCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indazole-4-carboxylic acid, 5-fluoro- | |

CAS RN |

848678-61-5 |

Source

|

| Record name | 5-fluoro-1H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2948096.png)

![2-methanesulfonyl-N-[2-(2-methoxy-5-methylphenyl)ethyl]-5-methylpyrimidine-4-carboxamide](/img/structure/B2948100.png)

![N-(benzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2948101.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2948102.png)

![4-Ethyl-3-[(2R,3S)-3-methyloxolan-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B2948104.png)

![5-{[3-(trifluoromethyl)phenyl]acetyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B2948106.png)

![3-(4-Fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948114.png)

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2948116.png)